molecular formula C10H10O5 B10877361 1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- CAS No. 479-87-8

1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy-

Cat. No.: B10877361
CAS No.: 479-87-8
M. Wt: 210.18 g/mol
InChI Key: BYISGJCPRCCOPJ-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- is a chemical compound known for its unique structure and properties. It belongs to the class of isobenzofuranones, which are characterized by a fused benzene and furan ring system. The presence of hydroxy and methoxy groups on the benzene ring imparts specific chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of ortho-hydroxybenzoic acid derivatives, which undergo intramolecular cyclization in the presence of dehydrating agents. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the methoxy groups.

Scientific Research Applications

1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a subject of study in pharmacology and toxicology.

    Medicine: Potential therapeutic applications are explored due to its bioactive properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-hydroxy-6,7-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-13-6-4-3-5-7(8(6)14-2)10(12)15-9(5)11/h3-4,9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYISGJCPRCCOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392852
Record name 1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479-87-8
Record name 1(3H)-Isobenzofuranone, 3-hydroxy-6,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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